molecular formula C19H21FN2O4S B6573566 N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-(4-fluorophenoxy)acetamide CAS No. 946295-20-1

N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-(4-fluorophenoxy)acetamide

Cat. No.: B6573566
CAS No.: 946295-20-1
M. Wt: 392.4 g/mol
InChI Key: HTXKWQTUZMTYEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-(4-fluorophenoxy)acetamide is a complex organic compound that has garnered interest for its potential applications in various scientific fields. Its unique structural components—a tetrahydroquinoline core, an ethanesulfonyl group, and a fluorophenoxy acetamide moiety—lend it distinctive chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-(4-fluorophenoxy)acetamide typically involves multi-step processes:

  • Formation of Tetrahydroquinoline Core: : This can be achieved via Povarov reaction involving aniline derivatives and aldehydes in the presence of a Lewis acid catalyst.

  • Introduction of Ethanesulfonyl Group: : Ethanesulfonyl chloride reacts with the tetrahydroquinoline derivative under basic conditions to introduce the ethanesulfonyl group.

  • Fluorophenoxy Acetamide Addition: : The final step involves coupling the intermediate with 4-fluorophenoxyacetyl chloride to form the desired compound.

Industrial Production Methods

Scaling up for industrial production involves optimization of reaction conditions for yield and purity, often incorporating continuous flow reactors and automated systems to maintain stringent control over reaction parameters.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : Under controlled conditions, the tetrahydroquinoline core can undergo oxidation to yield quinoline derivatives.

  • Reduction: : Hydrogenation can reduce certain functional groups while preserving the integrity of the core structure.

  • Substitution: : Various nucleophilic substitutions can be performed on the acetamide and ethanesulfonyl groups.

Common Reagents and Conditions

  • Oxidation: : Uses oxidizing agents like potassium permanganate or hydrogen peroxide.

  • Reduction: : Utilizes catalysts such as palladium on carbon (Pd/C) with hydrogen gas.

  • Substitution: : Involves bases or acids as catalysts, depending on the specific reaction.

Major Products Formed

The major products depend on the specific reactions but include quinoline derivatives from oxidation, deaminated products from reduction, and substituted derivatives from nucleophilic substitutions.

Scientific Research Applications

Chemistry

This compound's reactivity makes it a valuable intermediate in the synthesis of complex organic molecules and pharmaceuticals.

Biology and Medicine

Its structural features allow it to interact with specific biological targets, making it a candidate for drug discovery and development. It has shown potential as an anti-inflammatory agent, among other therapeutic uses.

Industry

Beyond pharmaceuticals, it can be utilized in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The compound exerts its effects through interactions with molecular targets such as enzymes and receptors. These interactions often involve the acetamide and sulfonyl groups, which can form hydrogen bonds and other non-covalent interactions with biological molecules.

Comparison with Similar Compounds

Similar Compounds

  • N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-4-yl]-2-(4-chlorophenoxy)acetamide

  • N-[1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-(4-fluorophenoxy)acetamide

  • N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-(4-bromophenoxy)acetamide

Uniqueness

The presence of the 4-fluorophenoxy group in N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-(4-fluorophenoxy)acetamide distinguishes it from other similar compounds. The fluorine atom can influence the compound's reactivity and interactions with biological targets, enhancing its potential efficacy in various applications.

That should give you a comprehensive look at this intriguing compound. What's your specific interest in it?

Properties

IUPAC Name

N-(1-ethylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)-2-(4-fluorophenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21FN2O4S/c1-2-27(24,25)22-11-3-4-14-12-16(7-10-18(14)22)21-19(23)13-26-17-8-5-15(20)6-9-17/h5-10,12H,2-4,11,13H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTXKWQTUZMTYEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N1CCCC2=C1C=CC(=C2)NC(=O)COC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.